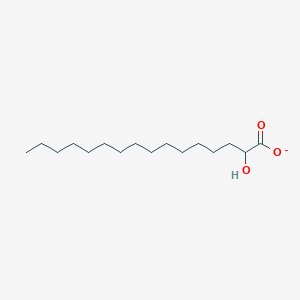

2-Hydroxypalmitate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C16H31O3- |

|---|---|

分子量 |

271.42 g/mol |

IUPAC名 |

2-hydroxyhexadecanoate |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |

InChIキー |

JGHSBPIZNUXPLA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCC(C(=O)[O-])O |

正規SMILES |

CCCCCCCCCCCCCCC(C(=O)[O-])O |

同義語 |

2-hydroxyhexadecanoate 2-hydroxyhexadecanoic acid 2-hydroxyhexadecanoic acid, (+-)-isomer 2-hydroxyhexadecanoic acid, (R)-isomer 2-hydroxyhexadecanoic acid, (S)-isomer alpha-hydroxypalmitic acid |

製品の起源 |

United States |

Biosynthesis and Metabolism of 2 Hydroxypalmitate

Alpha-Oxidation Pathway Involvement

Alpha-oxidation is a crucial metabolic pathway for the breakdown of certain fatty acids, particularly those with branches at the β-carbon, such as phytanic acid. wikipedia.orguel.ac.uk This process, which occurs in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.orgbyjus.com 2-hydroxypalmitate is a key intermediate in this pathway.

The degradation of 2-hydroxy fatty acids, like this compound, proceeds through a revised alpha-oxidation pathway. nih.govresearchgate.net The initial step involves the activation of the 2-hydroxy fatty acid to its corresponding acyl-CoA derivative. nih.gov Subsequently, this activated compound is cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase, which is dependent on thiamine (B1217682) pyrophosphate. nih.govresearchgate.net This cleavage results in the formation of formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. nih.gov

In addition to HAO2, two other human hydroxyacid oxidases, HAOX1 and HAOX3, are also involved in the metabolism of 2-hydroxy fatty acids. researchgate.netnih.govresearchgate.net

HAOX1 is primarily expressed in the liver and pancreas. While its highest activity is towards the two-carbon substrate glycolate, it is also active on 2-hydroxy fatty acids. researchgate.netnih.govresearchgate.net

HAOX3 expression has been detected in the pancreas, where it shows a preference for the medium-chain substrate 2-hydroxyoctanoate. researchgate.netnih.govresearchgate.net

The distinct tissue expression patterns and substrate preferences of these three enzymes suggest their collective involvement in the oxidation of 2-hydroxy fatty acids and their contribution to the fatty acid alpha-oxidation pathway. researchgate.netnih.govresearchgate.net

Table 1: Human Hydroxyacid Oxidases and their Substrate Preferences

| Enzyme | Primary Tissue Expression | Primary Substrate | Other Substrates |

|---|---|---|---|

| HAOX1 | Liver, Pancreas | Glycolate | 2-hydroxy fatty acids |

| HAO2 | Liver, Kidney | This compound | Medium and long-chain 2-hydroxy fatty acids |

| HAOX3 | Pancreas | 2-Hydroxyoctanoate |

Alpha-hydroxylation is the biochemical process that introduces a hydroxyl group at the alpha-carbon (C-2) of a fatty acid. ontosight.ai This reaction is a critical step in the metabolism of fatty acids. ontosight.ai In some cases, this process is catalyzed by cytochrome P450 enzymes, which utilize molecular oxygen and NADPH. ontosight.ai Another mechanism involves alpha-dioxygenases, which convert fatty acids into unstable 2-hydroperoxy derivatives that are then reduced to 2-hydroxy fatty acids. researchgate.net The stereochemical outcome of the hydroxylation can vary, with some enzymatic reactions producing specific stereoisomers. acs.org

Contribution of Other Human Hydroxyacid Oxidases (HAOX1, HAOX3)

Integration within Sphingolipid Metabolism

This compound is not only an intermediate in fatty acid degradation but is also closely linked to the metabolism of sphingolipids, which are essential components of eukaryotic cell membranes. nih.gov

The primary enzyme responsible for the synthesis of 2-hydroxylated fatty acids for incorporation into sphingolipids is Fatty Acid 2-Hydroxylase (FA2H). nih.govencyclopedia.pubresearchgate.net FA2H catalyzes the hydroxylation of fatty acids to produce 2-hydroxy fatty acids. uniprot.org These 2-hydroxy fatty acids, including this compound, are crucial for the biosynthesis of 2-hydroxylated sphingolipids, which are particularly abundant in the myelin sheath of the nervous system and in the skin. nih.govucla.edujneurosci.org Mutations in the FA2H gene can lead to neurodegenerative disorders, highlighting the importance of this pathway. nih.govresearchgate.net While FA2H is the main enzyme for this process in the nervous system, evidence suggests the existence of at least one other enzyme that can produce 2-hydroxy fatty acids in other tissues. nih.govencyclopedia.pub

Research has identified 2-hydroxypalmitic acid as an intermediate in the metabolic pathway of phytosphingosine (B30862). capes.gov.brnih.govmedchemexpress.commedchemexpress.euresearchgate.net Phytosphingosine, a long-chain base component of sphingolipids found in yeast, plants, and some mammalian tissues, can be metabolized to produce odd-numbered fatty acids. capes.gov.brnih.gov This pathway involves the conversion of phytosphingosine to 2-hydroxypalmitic acid, which is then further metabolized. capes.gov.brhokudai.ac.jp This metabolic link provides a pathway for the generation of fatty acid diversity and the breakdown of hydroxyl-containing lipids. capes.gov.brnih.gov

Incorporation into Ceramide and Complex Sphingolipids

Once synthesized, this compound is incorporated into ceramides (B1148491), which serve as the backbone for more complex sphingolipids. These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and in the epidermis. nih.govresearchgate.net The presence of the 2-hydroxyl group is believed to enhance the hydrogen-bonding capacity of these lipids, which helps to stabilize membrane structures and strengthen interactions with membrane proteins. libretexts.org

Complex sphingolipids derived from this compound include cerebrosides and sulfatides (B1148509), which are types of glycosphingolipids. nih.gov In potatoes and sweet potatoes, for instance, 2-hydroxypalmitic acid is the primary fatty acid found in cerebrosides. researchgate.net In human nervous tissue, galactocerebrosides (B1148508) and their sulfated derivatives, sulfatides, contain a high proportion of 2-hydroxy fatty acids. nih.gov The ratio of hydroxylated to non-hydroxylated fatty acids in these lipids changes with age, highlighting their dynamic role in neural development and maintenance. nih.gov Studies have shown that the incorporation of this compound into dihydroceramide (B1258172) can be tracked using stable isotope labeling, providing a valuable tool for analyzing sphingolipid metabolism. nih.govresearchgate.net

Role of Acyl-CoA Synthetases and Dihydroceramide Synthases

The incorporation of this compound into ceramides is a multi-step enzymatic process. First, the free fatty acid must be activated to its CoA ester, 2-hydroxypalmitoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS). nih.govmdpi.com

The subsequent and crucial step is the N-acylation of a sphingoid base, such as sphinganine (B43673), with 2-hydroxypalmitoyl-CoA. This reaction is carried out by a family of enzymes known as (dihydro)ceramide synthases (CerS). nih.govmdpi.com Mammals have six different CerS isoforms (CerS1-6), each with a preference for fatty acyl-CoAs of specific chain lengths. mdpi.com All six CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates. nih.govmdpi.com Specifically for this compound (a C16 fatty acid), CerS5 and CerS6 are the primary enzymes responsible for its incorporation into dihydroceramide, as they preferentially use C16-acyl-CoA. mdpi.commdpi.com The resulting molecule is 2-hydroxy-dihydroceramide, which can then be further metabolized.

The table below summarizes the key enzymes involved in the incorporation of this compound into ceramides.

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product | Cellular Location |

| Acyl-CoA Synthetases (ACS) | Various | This compound, ATP, CoA | 2-Hydroxypalmitoyl-CoA | Endoplasmic Reticulum |

| (Dihydro)Ceramide Synthases (CerS) | CerS5, CerS6 | 2-Hydroxypalmitoyl-CoA, Sphinganine | 2-Hydroxy-dihydroceramide | Endoplasmic Reticulum |

Alternative Synthetic Pathways

While the primary pathway for the synthesis of 2-hydroxylated fatty acids in mammals involves the fatty acid 2-hydroxylase (FA2H) enzyme, alternative pathways exist, particularly in other organisms and potentially as minor routes in mammals.

Endoplasmic Reticulum Alpha-Oxidation

Alpha-oxidation is a metabolic pathway that involves the removal of one carbon atom from the carboxyl end of a fatty acid. While often associated with degradation, a form of this process occurring in the endoplasmic reticulum (ER) can also be considered a synthetic pathway for modified fatty acids. researchgate.netpnas.org In mammals, in addition to the well-established peroxisomal alpha-oxidation, an alpha-oxidation pathway exists in the ER. researchgate.netpnas.org This pathway is particularly relevant to the metabolism of phytosphingosine, which can be degraded to produce 2-hydroxy fatty aldehydes that are subsequently oxidized to 2-hydroxy fatty acids. pnas.org The enzyme HACL2 (2-hydroxyacyl-CoA lyase 2) is localized to the ER and plays a key role in this process. researchgate.netmolbiolcell.org This ER-based alpha-oxidation can generate odd-chain fatty acids from even-chain 2-hydroxy fatty acids, which can then be used for the synthesis of other lipids within the same organelle. molbiolcell.org

Stereospecificity of Plant Alpha-Dioxygenases

In plants, a distinct pathway for the synthesis of 2-hydroxy fatty acids involves enzymes called alpha-dioxygenases (α-DOX). diva-portal.org These enzymes catalyze the oxygenation of fatty acids at the C-2 position. diva-portal.orgnih.gov The reaction proceeds via the stereospecific removal of the pro-R hydrogen from the alpha-carbon, followed by the insertion of molecular oxygen to form a 2R-hydroperoxy fatty acid intermediate. diva-portal.orgnih.gov This unstable intermediate can then be reduced to a 2R-hydroxy fatty acid. researchgate.net For example, alpha-dioxygenase from Arabidopsis thaliana catalyzes the conversion of various fatty acids, including palmitic acid, into their corresponding 2(R)-hydroperoxides, which subsequently yield 2(R)-hydroxy fatty acids. uniprot.org This stereospecificity ensures the production of the (R)-enantiomer of the 2-hydroxy fatty acid.

The table below outlines the key features of this alternative synthetic pathway in plants.

| Enzyme | Organism | Substrate | Intermediate Product | Final Product | Stereochemistry |

| Alpha-dioxygenase (α-DOX) | Plants (e.g., Arabidopsis thaliana, Tobacco) | Palmitic Acid, O₂ | 2(R)-Hydroperoxypalmitic acid | 2(R)-Hydroxypalmitic acid | Stereospecific (produces R-enantiomer) |

Catabolism of this compound and Derivatives

The breakdown of this compound and the complex sphingolipids derived from it is essential for maintaining lipid homeostasis. This process primarily occurs through peroxisomal alpha-oxidation.

Peroxisomal Alpha-Oxidation in Degradation

Peroxisomal alpha-oxidation is the major pathway for the degradation of 2-hydroxylated straight-chain fatty acids in mammals. nih.govnepjol.info This pathway is also responsible for the breakdown of branched-chain fatty acids like phytanic acid. nepjol.infonih.gov The degradation of a 2-hydroxy fatty acid like this compound involves a series of enzymatic steps. nih.gov

First, the 2-hydroxy fatty acid is activated to its corresponding acyl-CoA ester, 2-hydroxypalmitoyl-CoA, in an ATP-dependent reaction. nih.govresearchgate.net Subsequently, the key cleavage step is catalyzed by a thiamine pyrophosphate (TPP)-dependent enzyme called 2-hydroxyphytanoyl-CoA lyase (HACL1), which is located in the peroxisomes. nih.govresearchgate.net HACL1 cleaves 2-hydroxypalmitoyl-CoA into formyl-CoA and a fatty aldehyde that is one carbon shorter (pentadecanal). nih.govresearchgate.net The pentadecanal (B32716) can then be oxidized to pentadecanoic acid (a C15 odd-chain fatty acid), which can enter beta-oxidation. researchgate.net

It is important to note the distinct roles and locations of the two HACL enzymes. HACL1, located in peroxisomes, is primarily involved in the alpha-oxidation of 3-methyl branched fatty acids and also contributes to the degradation of 2-hydroxy fatty acids. researchgate.netnih.gov In contrast, HACL2, found in the endoplasmic reticulum, plays a more significant role in the alpha-oxidation of 2-hydroxy long-chain and very-long-chain fatty acids, leading to the production of odd-chain fatty acids for lipid synthesis. molbiolcell.orgresearchgate.netnih.gov The degradation of 2-hydroxylated sphingolipids can, therefore, lead to the generation of non-hydroxylated fatty acids that can be re-utilized in sphingolipid synthesis in the ER. researchgate.netresearchgate.net

Lysosomal Acid Ceramidase in 2-Hydroxylated Sphingolipid Breakdown

The catabolism of complex sphingolipids containing this compound ultimately relies on enzymes within the lysosome. After complex 2-hydroxylated sphingolipids are transported to lysosomes via endocytic pathways, they are sequentially degraded by specific hydrolases. libretexts.org The final step in breaking down the ceramide backbone is catalyzed by acid ceramidase (aCDase) . nih.gov

Acid ceramidase, encoded by the ASAH1 gene, is a lysosomal hydrolase responsible for cleaving ceramide into its constituent parts: a sphingoid base (like sphingosine) and a fatty acid. mdpi.comfrontiersin.org This enzymatic action is a critical part of the sphingolipid salvage pathway, allowing the cell to recycle these components. frontiersin.org

Research indicates that aCDase is integral to the degradation of 2-hydroxylated sphingolipids. nih.gov The enzyme preferentially hydrolyzes ceramides that contain small-to-medium-chain fatty acids, a category that includes the 16-carbon chain of palmitate (C16). mdpi.comfrontiersin.org Therefore, 2-hydroxyceramide, containing this compound, serves as a substrate for aCDase. The enzyme hydrolyzes the amide bond, releasing this compound and sphingosine (B13886), which can then be either further degraded or re-utilized by the cell.

| Enzyme | Gene | pH Optimum | Substrate | Products | Cellular Location |

| Acid Ceramidase (aCDase) | ASAH1 | Acidic | 2-Hydroxyceramide (containing this compound) | This compound, Sphingosine | Lysosome |

Cellular and Systemic Functions of 2 Hydroxypalmitate

Influence on Membrane Dynamics and Structure

The presence of the 2-hydroxyl group on the palmitic acid chain fundamentally alters its interaction with other lipids, profoundly impacting the structure and dynamics of cellular membranes. This additional hydroxyl group enhances the capacity for hydrogen bonding, which is critical for the stability and organization of the lipid bilayer. mdpi.com

Modulation of Membrane Microdomains and Lipid Rafts

2-Hydroxypalmitate, primarily through its incorporation into sphingolipids, plays a significant role in the organization of membrane microdomains, commonly known as lipid rafts. These are dynamic, ordered platforms enriched in cholesterol and sphingolipids that serve as hubs for cellular signaling. nih.govmdpi.com

The 2-hydroxyl group of the fatty acid residue contributes to the stabilization of these microdomains. mdpi.com It is thought to achieve this by forming additional intermolecular hydrogen bonds with the amino group of the sphingosine (B13886) base and the sugar head group of glycosphingolipids. mdpi.com This enhanced hydrogen bonding network helps to create a more tightly packed and stable raft environment. Research indicates that the (R)-enantiomer of 2-hydroxy fatty acids is particularly effective in forming these stabilizing intermolecular hydrogen bonds, whereas the (S)-enantiomer tends to form intramolecular bonds. mdpi.com

The enzyme FA2H, which synthesizes 2-hydroxylated fatty acids, is involved in the synthesis of sphingolipids destined for plasma membrane rafts. uniprot.org This process is crucial for controlling the mobility of lipid rafts and the trafficking of proteins associated with them. uniprot.org For example, in adipocytes, FA2H activity and the subsequent synthesis of 2-hydroxylated hexosylceramides influence the mobility of raft-associated lipids, which in turn affects the plasma membrane levels of insulin (B600854) receptors and GLUT4 glucose transporters. researchgate.net Studies have shown that culturing cells under hypoxic conditions can decrease the levels of 2-hydroxylated palmitic acid, which is associated with altered clustering of lipid rafts. mdpi.com

Effects on Membrane Biophysical Properties

The incorporation of this compound into membrane lipids has distinct effects on the biophysical properties of the bilayer, including fluidity, permeability, and phase transition temperature. The additional hydroxyl group near the carboxyl head of the fatty acid increases its polarity and hydrogen-bonding potential. laminarpharma.com

Studies using differential scanning calorimetry (DSC) have shown that hydroxylated fatty acids like 2-hydroxypalmitic acid can increase the main phase transition temperature (Tm) of phospholipid vesicles. laminarpharma.comresearchgate.net This indicates a stabilization of the gel phase of the membrane, making it more ordered and less fluid. researchgate.net The enhanced hydrogen-bonding capacity of the 2-hydroxyl group contributes to a more stable and less permeable membrane. This stabilization of membrane structure is crucial for the barrier function in tissues like the skin.

| Biophysical Parameter | Effect of this compound (as part of complex lipids) | Reference |

| Membrane Fluidity | Decreases (stabilizes gel phase) | researchgate.net |

| Phase Transition Temp (Tm) | Increases | laminarpharma.comresearchgate.net |

| Hydrogen Bonding | Increases intermolecular hydrogen bonding | mdpi.com |

| Membrane Packing | Increases packing in ordered domains | researchgate.netnih.gov |

Participation in Cellular Signaling Pathways

This compound and the sphingolipids that contain it are not merely structural components; they are also active participants in cellular signaling. They can modulate a variety of pathways that control cell proliferation, differentiation, and survival. researchgate.net

The synthetic fatty acid 2-hydroxyoleic acid (2OHOA), which is structurally similar to this compound, has been extensively studied as an anti-cancer agent. Its mechanism of action involves the modulation of membrane lipid composition, which in turn affects signaling proteins. researchgate.net For instance, 2OHOA can regulate the localization and activity of signaling proteins like G-proteins and protein kinase C (PKC). laminarpharma.com Treatment with (R)-2-hydroxypalmitic acid has been shown to reverse resistance to the chemotherapeutic drug cisplatin (B142131) in tumor cells that overexpress the FA2H enzyme. researchgate.netmdpi.com

Furthermore, this compound itself may play a role in biological processes such as lipid metabolism and inflammation regulation. frontiersin.orgfrontiersin.org Its metabolism is closely linked to the HAOX2 gene, which is highly expressed in the liver and kidney and shows strong activity towards this compound. frontiersin.orgcreative-diagnostics.com It has been speculated that this compound may act as a substrate or regulator for enzymes involved in lipid metabolism and cellular signaling. frontiersin.orgfrontiersin.org In yeast and mammalian cells, 2-hydroxypalmitic acid has been identified as an intermediate in the metabolic pathway that converts phytosphingosine (B30862) into odd-numbered fatty acids. hokudai.ac.jpcapes.gov.br

Immunological System Modulation

Emerging evidence suggests that this compound can modulate the function of the immune system. Alterations in the levels of this compound have been linked to changes in immune cell activity and inflammatory responses. researchgate.net

A decline in this compound levels has been suggested to play a role in modulating immune cell function, potentially by influencing the composition of cell membranes or signaling pathways that are critical for the activation and proliferation of immune cells. researchgate.netresearchgate.net Changes in fatty acid metabolism, reflected by shifts in this compound levels, could impact the membrane composition and signaling of immune cells, thereby influencing their activation and production of cytokines. researchgate.net The endocannabinoid system (ECS), a key regulator of immune responses, involves lipid mediators, and while direct links are still being explored, the modulation of membrane lipids by compounds like this compound could intersect with ECS signaling. igcpharma.com Antimicrobial peptides (AMPs), which are crucial components of the innate immune system, can modulate immune responses, and the lipid environment of the cell membrane can influence these interactions. frontiersin.org

Specific Organ and Tissue Contributions

2-Hydroxylated sphingolipids are particularly abundant in specific tissues, where they perform specialized and essential functions. researchgate.netencyclopedia.pub These tissues include the myelin sheath of the nervous system and the epidermis of the skin. researchgate.netresearchgate.netencyclopedia.pub

Epidermal Barrier Function

In the skin, this compound is a vital component of ceramides (B1148491) and glucosylceramides, which are essential lipids for forming the epidermal permeability barrier. mdpi.comresearchgate.net This barrier, located in the stratum corneum, prevents water loss from the body and protects against environmental insults. sci-hub.se

The FA2H enzyme is highly expressed in human keratinocytes and the epidermis. researchgate.net Its expression is upregulated during keratinocyte differentiation, a process that involves the synthesis of large amounts of lipids for the formation of epidermal lamellar membranes. mdpi.com These membranes are rich in ceramides containing very-long-chain fatty acids, many of which are 2-hydroxylated. researchgate.net The 2-hydroxyl group on the fatty acid chain enhances the hydrogen-bonding network within the lipid lamellae, contributing to a highly ordered and stable membrane structure that is crucial for the skin's barrier function.

| Tissue/Organ | Specific Role of this compound | Key Findings | References |

| Epidermis (Skin) | Component of ceramides essential for the permeability barrier. | Enhances hydrogen bonding in lipid lamellae, creating a stable barrier. | mdpi.comresearchgate.net |

| Dysregulation of its metabolism is linked to skin disorders like atopic dermatitis. | nih.gov | ||

| Nervous System (Myelin) | Constituent of galactosylceramides and sulfatides (B1148509) in the myelin sheath. | FA2H expression is high in the brain; its deficiency leads to neurodegenerative diseases. | researchgate.netresearchgate.netencyclopedia.pub |

| Kidney and Liver | Metabolized by the HAOX2 enzyme. | May act as a regulator of lipid metabolism and cellular signaling in these organs. | frontiersin.orgfrontiersin.orgcreative-diagnostics.com |

Myelination Processes in the Nervous System

The integrity of the nervous system is critically dependent on the process of myelination, where nerve axons are ensheathed by a lipid-rich membrane known as myelin. This sheath facilitates the rapid transmission of nerve impulses and provides vital metabolic support to axons. Within the complex lipid composition of myelin, 2-hydroxylated fatty acids, including this compound, are integral components of specific sphingolipids, primarily galactosylceramide (GalCer) and its sulfated form, sulfatide. jneurosci.orgplos.org These 2-hydroxylated sphingolipids are among the most abundant lipid constituents of the myelin sheath. jneurosci.orgresearchgate.net

The synthesis of these crucial lipids is catalyzed by the enzyme fatty acid 2-hydroxylase, which is encoded by the FA2H gene. medlineplus.govmedlineplus.gov This enzyme introduces a hydroxyl group at the C-2 position of fatty acids like palmitic acid, which are then incorporated into sphingolipids. plos.orgmedlineplus.gov The expression of the FA2H gene and the corresponding enzyme activity increase significantly during the period of developmental myelination, highlighting its role as a myelination-associated gene. nih.gov In the peripheral nervous system, for instance, the concentration of 2-hydroxy fatty acids within galactolipids rises dramatically as myelination progresses. nih.gov

Research using mouse models with a non-functional FA2H gene has provided profound insights into the role of 2-hydroxylated sphingolipids. These studies revealed that the initial formation of a structurally and functionally normal myelin sheath can occur even in the complete absence of these lipids. jneurosci.orgresearchgate.net However, their absence has severe long-term consequences. As these animals age, they exhibit significant and progressive degeneration of both the axon and the myelin sheath. jneurosci.orgresearchgate.net This demonstrates that while not essential for the initial assembly of myelin, 2-hydroxylated sphingolipids, and by extension this compound, are indispensable for the long-term maintenance and stability of the myelin sheath. researchgate.net Their role is thought to be crucial for the glial support of axon function over the lifespan of the organism. jneurosci.org

Mutations in the human FA2H gene that lead to a reduction or elimination of the enzyme's function are associated with a group of neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35 (SPG35). medlineplus.govresearchgate.net These conditions are characterized by childhood-onset spasticity, dystonia, cognitive decline, and white matter degeneration (leukodystrophy), further underscoring the critical importance of 2-hydroxylation of myelin lipids for nervous system function. medlineplus.govresearchgate.net

Table 1: Research Findings on the Role of this compound in Myelination

| Aspect | Key Finding | Significance | Source |

|---|---|---|---|

| Synthesis | The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the 2-hydroxylation of fatty acids incorporated into myelin sphingolipids. | Highlights a specific and crucial enzymatic pathway for the generation of these lipids. | medlineplus.govnih.gov |

| Structural Role | 2-hydroxylated fatty acids are major components of galactosylceramide and sulfatide, which are abundant in the myelin sheath. | These lipids are fundamental to the unique composition of the myelin membrane. | jneurosci.orgplos.org |

| Developmental Importance | FA2H expression and the content of 2-hydroxy fatty acids increase significantly during active myelination. | Indicates a direct correlation between the synthesis of these lipids and the formation of the myelin sheath. | nih.gov |

| Long-Term Stability | Absence of 2-hydroxylated sphingolipids due to FA2H gene knockout leads to late-onset axonal and myelin sheath degeneration. | Demonstrates that these lipids are essential for the long-term maintenance and integrity of myelin, not its initial formation. | jneurosci.orgresearchgate.net |

| Clinical Relevance | Mutations in the human FA2H gene cause severe neurodegenerative disorders characterized by white matter loss. | Confirms the indispensable role of this metabolic pathway in human nervous system health. | researchgate.netresearchgate.net |

Renal Physiology and Metabolism

The kidney is a metabolically active organ that plays a central role in filtering waste products, maintaining electrolyte and water balance, and regulating systemic metabolism. oup.com A key aspect of renal physiology is its reliance on lipid metabolism, particularly the beta-oxidation of fatty acids by proximal tubular cells, to generate the vast amounts of energy required for its functions. jneurosci.org Within this context, specific fatty acids and their metabolites, such as this compound, have been identified as relevant to kidney function and health.

The metabolism of this compound in the kidney is linked to the peroxisomal alpha-oxidation pathway. Research has identified a specific enzyme, 2-hydroxy acid oxidase 2 (HAO2), which is predominantly expressed in the liver and kidney. nih.govebi.ac.uk This enzyme exhibits its highest activity toward long-chain 2-hydroxy fatty acids, specifically this compound. nih.govreactome.org This suggests a dedicated metabolic route for this compound within renal cells, where it is oxidized as part of the broader fatty acid metabolism processes occurring in peroxisomes. nih.govreactome.org

The clinical relevance of this compound in renal physiology has been highlighted in studies investigating biomarkers for kidney disease. One metabolomics study of patients undergoing nephrectomy for renal cell carcinoma found a significant association between the levels of this compound in benign kidney tissue and the long-term postoperative kidney function, as measured by the estimated glomerular filtration rate (eGFR) slope. oup.com In this study, lower levels of this compound were correlated with a decline in kidney function, suggesting its potential role as a biomarker in malignancy-associated renal disease. oup.com

While the precise mechanisms are still under investigation, the presence and metabolism of this compound are intertwined with the kidney's complex lipid handling. Disruptions in renal lipid metabolism are known to contribute to cellular injury, inflammation, and fibrosis, which are hallmarks of chronic kidney disease (CKD). nih.govfrontiersin.org The accumulation of lipids can lead to lipotoxicity in renal cells, including podocytes and tubular cells, impairing their function. sochob.cl Therefore, the proper metabolism of fatty acids like this compound by enzymes such as HAO2 is likely important for maintaining renal health.

Table 2: Research Findings on the Role of this compound in Renal Physiology

| Aspect | Key Finding | Significance | Source |

|---|---|---|---|

| Metabolic Pathway | The enzyme 2-hydroxy acid oxidase 2 (HAO2), highly expressed in the kidney, shows the highest activity toward this compound. | Indicates a specific peroxisomal alpha-oxidation pathway for this compound in renal tissue. | nih.govebi.ac.ukreactome.org |

| Clinical Biomarker | Levels of this compound in benign kidney parenchyma are significantly associated with long-term eGFR slope after nephrectomy. | Suggests this compound as a potential biomarker for predicting long-term renal function in certain clinical settings. | oup.com |

| Tissue Presence | Sphingolipids containing 2-hydroxy fatty acids are known to be present in the kidney. | Confirms that the kidney is a site where these complex lipids are found and likely metabolized. | molbiolcell.org |

| Relation to Lipid Metabolism | Disorders of lipid metabolism are closely linked to the pathogenesis of chronic kidney disease (CKD). | Provides a broader context for the importance of proper fatty acid metabolism, including that of this compound, in maintaining kidney health. | frontiersin.orgsochob.cl |

Pathophysiological Associations of 2 Hydroxypalmitate

Genetic Disorders of 2-Hydroxylation

The primary enzyme responsible for the synthesis of 2-hydroxylated fatty acids, including 2-hydroxypalmitate, is fatty acid 2-hydroxylase (FA2H). mdpi.comresearchgate.net This enzyme catalyzes the hydroxylation of fatty acids at the C-2 position, a crucial step in the formation of 2-hydroxy-sphingolipids, which are abundant components of the myelin sheath in the nervous system and are also found in the skin. mdpi.comresearchgate.netuniprot.org Genetic defects in the FA2H gene lead to a deficiency of this enzyme, causing a spectrum of severe neurological disorders. mdpi.comresearchgate.netresearchgate.net

Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN/HSP35/SPG35)

Mutations in the FA2H gene are the underlying cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), a progressive disorder affecting the nervous system. medlineplus.govmedlineplus.gov FAHN is also classified within a group of disorders known as hereditary spastic paraplegias, specifically as SPG35. mdpi.comresearchgate.netresearchgate.netmdpi.com The clinical presentation of these disorders typically begins in childhood or adolescence with gait disturbances and frequent falls. researchgate.netmedlineplus.gov The symptoms progressively worsen to include severe muscle stiffness (spasticity), particularly in the lower limbs, dystonia (involuntary muscle cramping), and ataxia (problems with coordination and balance). researchgate.netmedlineplus.gov

Other significant symptoms include vision problems due to optic nerve atrophy and difficulties with eye muscle control. researchgate.netmedlineplus.gov Brain imaging of individuals with FAHN often reveals an abnormal accumulation of iron in the basal ganglia, a characteristic finding in this type of neurodegeneration. researchgate.netmedlineplus.gov The constellation of symptoms also includes dysarthria (difficulty speaking), dysphagia (difficulty swallowing), and cognitive deficits. mdpi.com These conditions are inherited in an autosomal recessive manner. researchgate.net

Molecular Basis of FA2H Deficiency

The FA2H gene provides the instructions for producing the fatty acid 2-hydroxylase enzyme. medlineplus.govmedlineplus.gov This enzyme's function is to add a hydroxyl group to fatty acids, creating 2-hydroxylated fatty acids like this compound. uniprot.orgmedlineplus.gov These specialized fatty acids are essential for the synthesis of galactosylceramide and its sulfated form, sulfatide, which are critical components for the proper formation and maintenance of myelin. researchgate.netmdpi.comnih.gov Myelin is the protective sheath that insulates nerve fibers, ensuring the rapid transmission of nerve impulses. medlineplus.govmedlineplus.gov

Mutations in the FA2H gene, of which over 60 have been described, lead to a reduction or complete loss of the enzyme's function. researchgate.netmedlineplus.govmedlineplus.gov This deficiency disrupts the synthesis of 2-hydroxy galactolipids. nih.gov The resulting abnormal myelin is unstable and prone to degradation, a process known as demyelination, which leads to a loss of white matter in the brain (leukodystrophy). researchgate.netmedlineplus.govmedlineplus.gov This leukodystrophy is considered a primary driver of the severe motor and neurological problems seen in FAHN/SPG35. researchgate.netmedlineplus.gov While the link to demyelination is clear, the exact mechanism by which FA2H mutations lead to iron accumulation in the brain remains to be fully elucidated. medlineplus.govmedlineplus.gov

Table 1: Genetic Disorders Associated with FA2H Deficiency

| Disorder Name | Gene | Primary Consequence | Key Clinical Features |

|---|---|---|---|

| Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) | FA2H | Reduced or eliminated function of fatty acid 2-hydroxylase, leading to abnormal myelin. medlineplus.govmedlineplus.gov | Progressive spasticity, dystonia, ataxia, optic nerve atrophy, brain iron accumulation. researchgate.netmedlineplus.gov |

| Hereditary Spastic Paraplegia 35 (HSP35/SPG35) | FA2H | Deficiency in the synthesis of 2-hydroxylated sphingolipids essential for myelin. mdpi.comresearchgate.net | Progressive lower extremity weakness and spasticity, cognitive deficits, dysarthria. mdpi.com |

Implications in Cancer Biology

Beyond its role in neurodevelopment, the metabolism of 2-hydroxylated fatty acids is significantly implicated in cancer. The expression levels of the enzymes that synthesize (FA2H) and degrade (HAO2) this compound have been shown to correlate with tumor progression, prognosis, and response to treatment in various cancers. mdpi.comunifi.it

HAO2 Expression and Tumorigenesis

Hydroxyacid oxidase 2 (HAO2) is a peroxisomal enzyme that catalyzes the oxidation of L-2-hydroxy acids, with its highest activity directed towards long-chain substrates like this compound. researchgate.netmaayanlab.cloudgenecards.orgnih.gov It is predominantly expressed in the liver and kidneys. unifi.itresearchgate.netnih.gov Studies across multiple cancer types, particularly in hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC), have revealed that HAO2 is frequently downregulated in tumor tissues compared to normal tissues. unifi.itresearchgate.netmaayanlab.cloud

FA2H Expression and Chemotherapeutic Responses

The expression level of fatty acid 2-hydroxylase (FA2H) also plays a critical role in how cancers respond to treatment. mdpi.comresearchgate.net A low expression of FA2H in tumors is generally associated with a poor prognosis and reduced sensitivity to chemotherapeutic drugs. mdpi.comresearchgate.net This has been observed in several cancers, including gastric, colorectal, ovarian, and breast cancer. mdpi.comresearchgate.netresearchgate.net

Specifically, in gastric cancer cells, reduced sensitivity to the drug cisplatin (B142131) could be reversed by overexpressing FA2H or by treating the cells with (R)-2-hydroxypalmitic acid. mdpi.com Increased FA2H expression enhances chemosensitivity in gastric cancer cells by inhibiting the mTOR/S6K1/Gli1 pathway. mdpi.comresearchgate.net Similarly, in ovarian cancer, lower FA2H expression is linked to reduced sensitivity to cisplatin, while higher expression is associated with a better prognosis. nih.gov Overexpression of FA2H has also been found to significantly enhance sensitivity to the antitumor drug PM02734 in other cancer cells. mdpi.comresearchgate.net Furthermore, in estrogen receptor-negative breast cancer cells, the environmental contaminant PFOA was found to stimulate cell migration by upregulating FA2H. jst.go.jp These studies collectively indicate that higher FA2H expression is often linked to more chemosensitive tumors. researchgate.net

MicroRNA Regulation of HAO2

The expression of HAO2 is subject to regulation by microRNAs (miRNAs), which are small non-coding RNA molecules that can post-transcriptionally silence gene expression. maayanlab.cloud In renal cell carcinoma (RCC), miR-1293 has been identified as a negative regulator of HAO2. researchgate.net High expression of miR-1293 in RCC is associated with a lower survival rate. researchgate.net It promotes tumor cell viability, migration, and invasion by directly targeting and suppressing HAO2 expression. researchgate.net

In hepatocellular carcinoma (HCC), miR-615-5p has been shown to negatively regulate HAO2. researchgate.netnih.govnih.gov The expression of miR-615-5p is significantly upregulated in HCC tissues, and it has been confirmed to directly target HAO2. nih.gov This interaction promotes the proliferation of HCC cells. nih.gov The identification of these oncogenic miRNAs that dampen the tumor-suppressive function of HAO2 provides potential new biomarkers and therapeutic targets for cancer treatment. researchgate.netmaayanlab.cloud

Table 2: Role of this compound-Related Enzymes in Cancer

| Gene | Function in Cancer | Associated Cancer Types | Impact on Chemotherapy |

|---|---|---|---|

| HAO2 | Acts as a tumor suppressor. maayanlab.cloud Downregulation is linked to poor prognosis, metastasis, and increased tumorigenesis. unifi.itmaayanlab.cloud | Hepatocellular Carcinoma (HCC), Clear Cell Renal Cell Carcinoma (ccRCC). unifi.itresearchgate.netmaayanlab.cloud | Not directly studied, but its regulation by miRNAs affects tumor progression. researchgate.netnih.gov |

| FA2H | Low expression is associated with poor prognosis and increased malignancy. mdpi.comresearchgate.net High expression is linked to decreased proliferation and apoptosis induction. mdpi.com | Gastric, Colorectal, Ovarian, Breast Cancer. mdpi.comresearchgate.net | High expression increases sensitivity to cisplatin and PM02734. mdpi.comresearchgate.netnih.gov |

Recent research has illuminated the association of the chemical compound this compound with a variety of metabolic and chronic conditions. This fatty acid, a hydroxylated form of palmitic acid, is increasingly recognized for its role in complex biological processes and its potential as a biomarker for certain health disorders.

Insomnia and Circadian Rhythm Sleep-Wake Disorders

Emerging evidence suggests a significant link between blood metabolite levels and sleep disorders, with this compound identified as a key molecule of interest in the context of insomnia. frontiersin.orgfrontiersin.orgfigshare.com Insomnia and circadian rhythm sleep-wake disorders (CRSWD) are complex conditions with limited treatment options. frontiersin.orgfigshare.com Analysis of blood metabolites is being explored to uncover the underlying biological processes of these disorders. frontiersin.orgfigshare.com

A recent study employing Mendelian randomization analysis identified this compound as a metabolite that may independently and directly contribute to the development of insomnia. frontiersin.orgfrontiersin.orgfigshare.com The results indicated a notable odds ratio of 2.95 for insomnia with elevated levels of this compound. frontiersin.orgfrontiersin.orgfigshare.com This suggests that individuals with higher concentrations of this metabolite have a significantly increased likelihood of experiencing insomnia.

The mechanism behind this association may involve the kidneys. frontiersin.org The HAOX2 gene, which is primarily expressed in the liver and kidneys, is known for its activity against this compound. frontiersin.org It is speculated that the expression level of this compound in the kidneys and its specific metabolic pathways could be linked to insomnia, possibly through its role as a substrate or regulator in lipid metabolism and cellular signaling. frontiersin.org This is particularly relevant as insomnia can be associated with renal disease. frontiersin.org While this compound has been directly linked to insomnia, other metabolites like carnitine and levulinate have shown direct associations with CRSWD. frontiersin.org

Table 1: Metabolites Associated with Insomnia This table summarizes the findings of a multivariate Mendelian randomization analysis on metabolites independently influencing insomnia.

| Metabolite | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value |

| This compound | 2.95 | 1.05–8.31 | 0.040 |

| X-11786-Methylcysteine | 0.25 | 0.08–0.76 | 0.014 |

| Salicylate | 0.89 | 0.83–0.95 | 9 × 10⁻⁴ |

Data sourced from a genome-wide association study analysis. frontiersin.orgfigshare.com

Red Blood Cell Circulation Dynamics

This compound has also been implicated in the dynamics of red blood cell (RBC) circulation. The health and function of red blood cells are critical for oxygen transport throughout the body. iu.edu Research into the metabolic changes that occur during the storage of red blood cells for transfusion has identified this compound as a correlated analyte.

One study investigating the metabolic pathways that correlate with the post-transfusion circulation of stored murine red blood cells found a significant negative correlation between the levels of this compound in stored RBCs and their 24-hour recovery post-transfusion. This suggests that higher concentrations of this compound in stored red blood cells may be associated with poorer circulation and survival of these cells after they are transfused.

Table 2: Correlation of this compound with 24-hour Red Blood Cell Recovery This table shows the correlation between the presence of this compound in stored red blood cells and their subsequent recovery in circulation.

| Analyte | Pearson's Coefficient | p-value | q-value |

| This compound | -0.684 | 5.99E-07 | 6.98E-06 |

This data indicates a negative correlation between this compound levels and RBC recovery.

Interplay in Chronic Organ Diseases

The influence of this compound extends to its interplay in chronic organ diseases, where metabolic dysfunction is often a key component. Alterations in fatty acid metabolism, indicated by changes in this compound levels, can affect immune cell membrane composition and signaling. nih.govresearchgate.net This modulation of immune cell function is critical in the context of chronic inflammation, which is a hallmark of many long-term diseases. nih.govresearchgate.netresearchgate.net

The connection between lipid metabolism and immune regulation is particularly crucial in chronic heart and lung diseases, where inflammation and metabolic issues are frequently intertwined. researchgate.netresearchgate.net Furthermore, the association between this compound, kidney function, and insomnia suggests a complex interplay between metabolic processes and organ-specific pathology. frontiersin.org Uremic toxins, which accumulate in patients with chronic kidney disease (CKD), can induce inflammatory responses and exacerbate renal failure. frontiersin.org The role of this compound as a metabolite primarily processed in the liver and kidneys highlights its potential involvement in the pathophysiology of these chronic conditions. frontiersin.org Declining levels of this compound have been noted for their potential role in modulating immune cell function, possibly by influencing signaling pathways essential for immune cell activation and proliferation. nih.govresearchgate.net

Methodologies for Research on 2 Hydroxypalmitate

Advanced Analytical Techniques

Advanced analytical chemistry provides the foundation for accurately identifying and quantifying 2-hydroxypalmitate in complex biological samples. Mass spectrometry coupled with chromatographic separation is the cornerstone of these efforts, supplemented by nuclear magnetic resonance for definitive structural analysis.

Liquid chromatography-mass spectrometry (LC-MS), particularly utilizing high-resolution mass spectrometry (HRMS), has emerged as a powerful tool for the direct analysis of this compound and other hydroxy fatty acids. This technique is favored for its ability to analyze these compounds in their native form, often eliminating the need for chemical derivatization that can introduce artifacts. nih.govsemanticscholar.org

Researchers have developed and validated LC-HRMS methods for the simultaneous determination of a wide array of free fatty acids, including this compound, in biological matrices such as human plasma and milk. nih.govmdpi.comresearchgate.net These methods are typically rapid, with run times as short as 10 minutes, and demonstrate high sensitivity and specificity. nih.govresearchgate.net In studies analyzing human plasma, 2-hydroxypalmitic acid has been successfully identified and quantified, contributing to a broader understanding of lipid profiles in health and disease. mdpi.com Similarly, its presence has been detected in foods like broccoli. researchgate.net

Method validation is a critical aspect of these LC-MS applications, ensuring the reliability of the quantitative data. Key validation parameters include linearity, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Example Validation Parameters for LC-HRMS Analysis of Hydroxy Fatty Acids

| Parameter | Reported Range/Value | Source |

|---|---|---|

| Linearity (R²) | >0.99 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.1 - 1.6 ng/mL | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.4 - 4.8 ng/mL | nih.govresearchgate.net |

This table presents a summary of typical validation data from multiple studies and is for illustrative purposes.

The use of electrospray ionization (ESI) in negative ion mode is common, as it allows for the sensitive detection of the deprotonated molecule [M-H]⁻ of this compound. semanticscholar.org

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis. However, due to the low volatility of this compound, chemical derivatization is a mandatory step prior to analysis. nih.gov This process converts the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. A common approach involves converting the carboxyl group to a methyl ester and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether or a methyl ether. nih.govnih.gov

One established one-step derivatization method uses methyl iodide in a polar aprotic solvent to simultaneously generate methyl esters and methyl ethers, which are stable and suitable for GC-MS analysis. nih.gov This method has proven effective for analyzing sphingolipids, which often contain 2-hydroxy fatty acids. nih.gov

More advanced GC-tandem mass spectrometry (GC-MS/MS) methods have been developed for comprehensive profiling of 2-hydroxy fatty acids. nih.gov By analyzing the trimethylsilyl (TMS) derivatives of the fatty acid methyl esters (FAMEs), researchers can use signature fragmentation patterns and scheduled multiple reaction monitoring (MRM) for highly specific and sensitive quantification. nih.gov This approach has been successfully applied to characterize distinct molecular species of 2-hydroxy fatty acids in various biological samples, such as marine echinoderms, where this compound (2-OH C16:0) was identified as a major species in starfish. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. While MS techniques provide mass-to-charge ratio and fragmentation data, NMR provides detailed information about the carbon-hydrogen framework of the molecule. cdnsciencepub.combham.ac.uk

¹³C-NMR spectroscopy is particularly useful for identifying the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group, as these have characteristic chemical shifts. bham.ac.uk Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for confirming the position of the hydroxyl group at C-2. nanalysis.com

In more complex structures where this compound is part of a larger molecule, such as a glycolipid, two-dimensional (2D) NMR techniques are employed. cdnsciencepub.comcdnsciencepub.com Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, confirming the exact location of the fatty acyl chain and its modifications. While direct NMR studies on isolated this compound are less common in the literature than MS studies, the principles are routinely applied to compounds containing this moiety. cdnsciencepub.comcdnsciencepub.com For instance, in the structural elucidation of complex glycosides, the signals corresponding to the hydroxypalmitic acid portion are assigned using these powerful NMR methods. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Related Detection

Isotopic Labeling and Metabolic Tracing

Isotopic labeling is a powerful methodology used to trace the metabolic fate of this compound within a biological system. mdpi.com This involves introducing a stable, non-radioactive isotope (like ¹³C or ²H) or a radioactive isotope (like ¹⁴C) into the molecule and tracking its journey through metabolic pathways. mdpi.comnih.govresearchgate.net

In one study, researchers prepared ¹³C-labeled dihydroceramide (B1258172) (which contains a 2-hydroxypalmitoyl group) by culturing acetic acid bacteria with ¹³C-labeled acetic acid. researchgate.net When this labeled compound was administered to mice, its incorporation and conversion into other sphingolipids in various tissues could be monitored using mass spectrometry. The mass spectra clearly showed fragment ions from both the sphinganine (B43673) base and the this compound component that were enriched with ¹³C, demonstrating the utility of this approach for studying sphingolipid metabolism. researchgate.net

Similarly, early research utilized [1-¹⁴C]palmitic acid to study the biosynthesis of 2-hydroxy[1-¹⁴C]palmitate in plant tissues. By incubating the labeled precursor, scientists could isolate the resulting radioactive this compound and determine its stereochemical configuration, providing insights into the mechanism of fatty acid α-oxidation. nih.gov These tracer studies are essential for mapping metabolic fluxes and understanding the dynamic roles of compounds like this compound in cellular processes. mdpi.com

Isolation and Purification Protocols

The accurate analysis and characterization of this compound often require its isolation from complex lipid mixtures. Specific protocols have been developed to selectively purify 2-hydroxy fatty acids.

A notable method developed for isolating 2-hydroxy fatty acids from brain lipids involves several key steps:

Saponification: The lipids are first subjected to high-temperature saponification using potassium hydroxide (B78521) (KOH) in propylene (B89431) glycol. This harsh step is necessary to cleave the amide bond that links 2-hydroxy fatty acids to the sphingoid base in cerebrosides. researchgate.net

Silica (B1680970) Gel Chromatography: The resulting mixture of fatty acids undergoes a preliminary purification on a small silica gel column to separate them from other non-saponifiable lipids. researchgate.net

Copper Chelation: The unique ability of 2-hydroxy acids to form metal chelates is exploited. The fatty acid mixture is treated with a copper (II) acetate (B1210297) solution. The 2-hydroxy fatty acids form a specific copper chelate that is insoluble and precipitates out of the solution, while other fatty acids remain in the supernatant. researchgate.net

Liberation and Analysis: The precipitated copper chelate is then collected, and the 2-hydroxy fatty acids are liberated from the copper by acidification. The purified acids can then be quantified or further analyzed by techniques like gas-liquid chromatography. researchgate.net

This protocol is highly specific for 2-hydroxy fatty acids and can be adapted for both small-scale microdetermination and larger-scale preparative isolations. researchgate.net

Genetic and Systems Biology Approaches

The role of this compound is also being unraveled through genetic and systems biology approaches, which link metabolites to genes and systemic functions.

Genome-wide association studies (GWAS) combined with metabolomics have identified correlations between genetic variations and the levels of specific metabolites. nih.gov In such studies, this compound has been identified as a metabolite whose levels can be associated with specific genetic loci, helping to pinpoint genes involved in its metabolism. nih.gov This "systems approach" helps to place unknown or poorly characterized metabolites into a broader biological context by observing their statistical relationships with known genetic markers and other metabolites. nih.gov

Specific genes responsible for the metabolism of 2-hydroxy fatty acids have been identified. For example, a family of human peroxisomal enzymes, known as 2-hydroxy acid oxidases (HAOX), has been characterized. researchgate.net Through gene expression and enzyme activity assays, it was discovered that one of these enzymes, HAOX2 , is predominantly expressed in the liver and kidney and exhibits its highest activity toward this compound as a substrate. researchgate.netgenecards.org This finding directly implicates the HAO2 gene in the oxidation pathway of this compound. researchgate.net Furthermore, systems biology analyses of gene expression in response to environmental stressors, such as drought in plants, have identified 2-hydroxypalmitic acid as a potential indicator metabolite, suggesting its role in systemic metabolic reprogramming. researchgate.net

Mendelian Randomization Studies

Mendelian randomization (MR) is an epidemiological method that utilizes genetic variants as instrumental variables to investigate the causal relationship between an exposure and an outcome. frontiersin.org This approach is less susceptible to confounding factors and reverse causation compared to traditional observational studies. frontiersin.org In the context of this compound research, two-sample MR is often employed, using summary statistics from genome-wide association studies (GWAS). springermedizin.denih.gov

The fundamental principle of MR relies on three key assumptions for the genetic instruments (typically single nucleotide polymorphisms or SNPs):

The SNPs must be strongly associated with the exposure (i.e., levels of this compound). springermedizin.de

The SNPs should not be associated with any confounding factors that could influence the exposure-outcome relationship. springermedizin.de

The SNPs should only affect the outcome through the exposure. springermedizin.de

To ensure the validity of the genetic instruments, researchers set stringent criteria. SNPs are selected based on a genome-wide significance threshold, and linkage disequilibrium is addressed to ensure the SNPs are independent. frontiersin.orgnih.gov Furthermore, the strength of the selected SNPs is often assessed using an F-statistic, with values below 10 typically excluded to avoid weak instrument bias. frontiersin.org

Several analytical methods are used within the MR framework. The Inverse Variance Weighted (IVW) method is a primary analysis technique that provides a causal estimate by combining the effects of multiple SNPs. frontiersin.org However, to account for potential violations of the MR assumptions, such as horizontal pleiotropy (where a genetic variant affects the outcome through a pathway independent of the exposure), various sensitivity analyses are conducted. These include MR-Egger regression, the weighted median method, and MR-PRESSO (Mendelian Randomization Pleiotropy RESidual Sum and Outlier) test. frontiersin.orgfigshare.com

Recent MR studies have investigated the causal role of this compound in various health conditions. For instance, a multivariate MR analysis identified this compound as having a potential direct causal contribution to the development of insomnia. frontiersin.orgfigshare.com Another study exploring the relationship between blood metabolites and pancreatic cancer-related immune cells found that decreased levels of this compound were associated with certain immune cell traits. springermedizin.de Additionally, MR analysis has been used to suggest a potential causal link between this compound and focal epilepsy. researchgate.net In the context of ischemic stroke, one MR study using the IVW method initially identified a potential causal effect of this compound on functional outcomes, although this finding did not remain significant after correction for multiple testing. nih.gov

Table 1: Findings from Mendelian Randomization Studies on this compound

| Studied Condition | Finding | Statistical Measure | p-value | Citation |

|---|---|---|---|---|

| Insomnia | Potential direct causal link | Odds Ratio: 2.95 (95% CI: 1.05–8.31) | 0.040 | frontiersin.orgfigshare.com |

| Pancreatic Cancer-related Immune Cells | Association with decreased levels | Beta: 0.634 (95% CI: 0.31-0.91) | 0.020 | springermedizin.de |

| Ischemic Stroke Functional Outcome | Potential causal effect (pre-correction) | Beta: -0.4298 | 0.01 | nih.gov |

This table is interactive. Sort columns by clicking on the headers.

Gene Expression and Functional Genomics

Functional genomics research on this compound primarily focuses on the genes and proteins involved in its metabolism. A key enzyme in this context is Hydroxyacid Oxidase 2 (HAO2). genecards.orgmaayanlab.cloud The gene HAO2 encodes a peroxisomal protein that exhibits the highest activity towards this compound as a substrate. genecards.orgresearchgate.netnih.gov This enzyme is predominantly expressed in the liver and kidneys. frontiersin.orgresearchgate.net

Studies have shown that the expression of HAO2 is frequently downregulated in certain cancer tissues, such as hepatocellular carcinoma and clear cell renal cell carcinoma, when compared to normal tissues. maayanlab.cloud This reduced expression has been associated with poorer prognosis and increased metastatic potential. maayanlab.cloud Functional studies involving the overexpression of HAO2 in cancer cell lines have demonstrated an inhibition of cell proliferation, migration, and invasion. researchgate.netnih.gov Conversely, lower HAO2 expression has been linked to increased lipid accumulation. maayanlab.cloud

Another important enzyme is fatty acid 2-hydroxylase (FA2H), which catalyzes the hydroxylation of fatty acids to produce 2-hydroxy fatty acids, including the (R)-enantiomer of 2-hydroxypalmitic acid. researchgate.net The expression of the FA2H gene has been found to be reduced in gastric cancer tissues. researchgate.netresearchgate.net Lower FA2H expression has been associated with reduced survival and decreased sensitivity to certain chemotherapeutic drugs. researchgate.net Overexpression of FA2H in tumor cells has been shown to decrease proliferation and induce apoptosis. researchgate.net

Gene expression analysis is a fundamental tool in this research. It is often conducted using techniques like real-time quantitative polymerase chain reaction (RT-qPCR) to measure mRNA levels of genes like HAO2 and FA2H in different tissues or cell conditions. researchgate.netnih.gov These analyses help to establish correlations between gene expression levels and specific phenotypes or disease states. For example, studies have observed an inverse association between FA2H and Gli1 gene expression in early-stage gastric cancer. researchgate.net

Functional genomics also investigates the regulatory mechanisms of these genes. For instance, research has identified that the long non-coding RNA FAAH-OUT can regulate the expression of the FAAH (Fatty Acid Amide Hydrolase) gene, which is involved in the metabolism of various lipid signaling molecules. nih.gov Techniques like CRISPR activation (CRISPRa) have been used to experimentally increase the expression of FAAH-OUT, which in turn leads to an increase in FAAH mRNA levels. nih.gov

Table 2: Genes Associated with this compound Metabolism and Function

| Gene | Encoded Protein | Primary Function Related to this compound | Associated Research Findings | Citations |

|---|---|---|---|---|

| HAO2 | Hydroxyacid Oxidase 2 | Oxidation of this compound | Downregulated in some cancers; overexpression inhibits tumor cell proliferation. | genecards.orgmaayanlab.cloudresearchgate.netnih.gov |

| FA2H | Fatty Acid 2-Hydroxylase | Synthesis of 2-hydroxy fatty acids | Reduced expression in gastric cancer is linked to poor prognosis. | researchgate.net |

| FAAH-OUT | FAAH Out-of-Frame | lncRNA, regulates FAAH expression | May influence the broader lipid signaling network. | nih.gov |

This table is interactive. Sort columns by clicking on the headers.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Arachidonoylglycerol |

| 2-Hydroxyoctanoate |

| This compound |

| 3-Ureidopropionate |

| Anandamide |

| Arabitol |

| Carnitine |

| Cholate |

| Levulinate |

| Methylcysteine |

| Oleoylethanolamide |

| Ornithine |

| p-Cresol sulfate |

| Palmitoleoylcarnitine |

| Palmitoylethanolamide |

| Phenylalanylserine |

| Phosphate |

| Phosphoethanolamine |

| Salicylate |

| Succinylcarnitine |

Future Directions and Research Opportunities

Elucidation of Enzyme-Substrate Specificities

A deeper understanding of the enzymes that metabolize 2-hydroxypalmitate is fundamental to clarifying its biological roles. Future research should focus on the detailed characterization of enzyme-substrate interactions.

Enzyme specificity is the ability of an enzyme to select a precise substrate from a pool of similar molecules, a critical feature for maintaining the integrity of biochemical pathways. researchgate.netresearchgate.net This specificity is dictated by the three-dimensional structure of the enzyme's active site. researchgate.net

Several enzymes are known to interact with 2-hydroxylated fatty acids. For instance, the human peroxisomal protein Hydroxyacid Oxidase 2 (HAO2) shows its highest activity with this compound as a substrate. researchgate.netgenecards.org Similarly, human Hydroxyacid Oxidase 1 (HAO1) has a broad substrate range that includes this compound. researchgate.netmrcieu.ac.uk In the yeast Candida maltosa, a membrane-bound fatty alcohol oxidase (FAOD) can oxidize 2-hydroxypalmitic acid. nih.gov Furthermore, cytochrome P450 isolated from Bacillus subtilis is known to catalyze the hydroxylation of long-chain fatty acids, and its substrate-binding mechanism offers a model for understanding how such enzymes achieve specificity through a combination of hydrophobic and electrostatic interactions. cir-safety.org

Future studies should aim to:

Determine the crystal structures of these enzymes in complex with this compound to visualize the precise molecular interactions.

Conduct detailed kinetic analyses, such as determining Michaelis-Menten constants (Km) and maximal velocities (Vmax), to quantify the affinity and catalytic efficiency for this compound compared to other fatty acids. researchgate.net

Utilize site-directed mutagenesis to identify key amino acid residues within the active sites responsible for substrate recognition and binding.

In-depth Analysis of Membrane-Protein Interactions

The presence of a hydroxyl group near the carboxyl head of this compound significantly influences its interaction with cellular membranes, thereby affecting the function of membrane-associated proteins.

Research has shown that 2-hydroxypalmitic acid can increase the melting temperature (Tm) of lipid bilayers, indicating a stabilization of the gel phase. laminarpharma.comresearchgate.net This alteration in membrane fluidity and organization can modulate the activity of embedded or associated proteins. laminarpharma.comnih.gov For example, changes in membrane properties induced by the related molecule 2-hydroxyoleic acid have been shown to affect the activity of signaling proteins like Gαq/11. nih.gov The precise mechanism is thought to involve interactions with cellular membranes and signaling pathways.

Future research in this area should include:

Model Membrane Studies: Employing techniques like differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) to systematically investigate how varying concentrations of this compound affect the physical properties of different lipid bilayer compositions. laminarpharma.comresearchgate.net

Protein-Specific Interaction Assays: Using advanced methods like mass photometry with peptidisc-reconstituted membrane proteins to quantify direct binding and interactions between this compound-containing membranes and specific proteins in a detergent-free environment. usp.br

Molecular Dynamics Simulations: Performing all-atom simulations to model the dynamic interactions between this compound, membrane lipids, and integral or peripheral membrane proteins, providing molecular-level insights into how these interactions alter protein conformation and function. oup.com

Exploration of Therapeutic Modalities Targeting this compound Pathways

Emerging evidence suggests that modulating the pathways involving this compound could offer novel therapeutic strategies, particularly in oncology.

Studies have demonstrated that the (R)-enantiomer of 2-hydroxypalmitic acid ((R)-2-OHPA) can enhance the chemosensitivity of gastric cancer cells to the chemotherapeutic drug cisplatin (B142131). researchgate.net This effect is linked to the inhibition of the mTOR and Hedgehog signaling pathways. researchgate.net Furthermore, exogenous administration of 2-hydroxypalmitic acid has been shown to increase the sensitivity of human cancer cell lines to the antitumor drug PM02734 (Elisidepsin). researchgate.net This increased sensitivity is correlated with the incorporation of this compound into ceramides (B1148491), suggesting that alterations in membrane composition are key to the drug's efficacy. researchgate.net The related synthetic fatty acid, 2-hydroxyoleic acid (also known as Minerval), is being investigated as an anti-cancer drug that can induce apoptosis in various cancer cells. genecards.org

Future therapeutic research should focus on:

Combination Therapies: Systematically evaluating the synergistic effects of this compound or its derivatives with a broader range of existing chemotherapeutic agents against various cancer types.

Drug Delivery Systems: Developing targeted delivery systems, such as liposomes, to specifically increase the concentration of this compound in tumor tissues, potentially enhancing therapeutic efficacy while minimizing systemic effects.

Enzyme Inhibitors/Activators: Designing and screening for small molecules that can specifically inhibit or activate enzymes involved in this compound metabolism, such as Fatty Acid 2-Hydroxylase (FA2H), to therapeutically modulate its levels in diseased cells.

Systems-Level Understanding of Lipid-Disease Networks

Alterations in the levels of this compound have been linked to several disease states, highlighting its potential as both a biomarker and a participant in disease pathogenesis. A systems-level approach is needed to understand its role within complex lipid-disease networks.

Metabolomic studies have identified 2-hydroxypalmitic acid as a potential biomarker for primary Sjögren's syndrome, an autoimmune disease. acs.org In these patients, serum levels of 2-hydroxypalmitic acid were found to be elevated compared to healthy controls, suggesting a unique metabolic profile associated with the disease. acs.org Additionally, this compound was one of the most accurate lipid markers for distinguishing between patients with hepatocellular carcinoma (HCC) and those with cirrhosis, indicating its potential role in liver disease progression. nih.gov Its levels have also been noted to decline in certain inflammatory conditions, pointing to a possible role in modulating immune cell function.

To build a comprehensive understanding, future research should:

Integrated Omics Approaches: Combine lipidomics with genomics, transcriptomics, and proteomics data from large patient cohorts to construct detailed network models illustrating the connections between this compound metabolism and disease pathways.

Longitudinal Studies: Conduct long-term studies to track the levels of this compound in individuals at risk for or in the early stages of diseases like Sjögren's syndrome or HCC to establish its utility as a prognostic or diagnostic biomarker.

Functional Validation: Use cell culture and animal models of disease to functionally validate the causal roles of altered this compound levels and its associated enzymes in disease initiation and progression.

Development of Novel Research Tools for In Vivo Studies

Advancing our knowledge of this compound's function in vivo requires the development of more sophisticated research tools to track its metabolism, localization, and interactions within a living organism.

Currently, radiolabeled fatty acids are a primary tool for tracing metabolic fate. For instance, 2-hydroxy [1-¹⁴C]palmitic acid has been used to study its incorporation into different lipid species in cell culture. researchgate.net Similarly, ¹³C-labeled dihydroceramide (B1258172), containing a 2-hydroxypalmitoyl moiety, has been prepared and administered to mice to track its incorporation into various tissues. researchgate.net While powerful, these methods have limitations, and new tools are needed for real-time, high-resolution analysis.

Future efforts in tool development should prioritize:

Advanced Imaging Probes: Designing and synthesizing fluorescent or positron emission tomography (PET) probes based on this compound to enable non-invasive, dynamic imaging of its uptake, trafficking, and accumulation in specific tissues and subcellular compartments in vivo. semanticscholar.org

Genetically Encoded Biosensors: Engineering genetically encoded biosensors, potentially based on transcription factors or proteins that specifically bind this compound. nih.gov Such sensors, perhaps utilizing Förster resonance energy transfer (FRET), could allow for real-time monitoring of intracellular this compound concentrations in living cells and organisms. nih.gov

Affinity-Based Proteomics: Developing chemical probes based on the this compound structure to identify and isolate its binding proteins from complex biological samples, which would help to uncover novel effector proteins and pathways.

Q & A

Q. How should researchers address ethical and reproducibility concerns in translational studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。